2,2,3,3-tetrafluoropropyl 4-aminobenzenesulfonate
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Overview
Description
“2,2,3,3-tetrafluoropropyl 4-aminobenzenesulfonate” is a chemical compound that contains a benzene ring (benzenesulfonate part) which is substituted with an amino group (NH2) at the 4th position. The benzenesulfonate is further linked to a 2,2,3,3-tetrafluoropropyl group. The presence of fluorine atoms and an amino group could suggest potential applications in medicinal chemistry or materials science .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of 4-aminobenzenesulfonyl chloride with 2,2,3,3-tetrafluoropropanol, or a similar fluorinated alcohol. This is just a hypothetical pathway and the actual synthesis could vary .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, a sulfonate group, an amino group, and a fluorinated propyl group. The electron-withdrawing fluorine atoms could have significant effects on the chemical properties of the compound .Chemical Reactions Analysis
The chemical reactions involving this compound would likely be influenced by the presence of the amino and sulfonate groups, both of which are reactive. The amino group can participate in various reactions such as acylation, alkylation, and condensation. The sulfonate group is typically a good leaving group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of fluorine atoms could impart high thermal and chemical stability. The sulfonate group could make the compound highly polar and potentially water-soluble .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2,2,3,3-tetrafluoropropyl 4-aminobenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F4NO3S/c10-8(11)9(12,13)5-17-18(15,16)7-3-1-6(14)2-4-7/h1-4,8H,5,14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEWNBYMJIKTKFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)OCC(C(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F4NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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